molecular formula C23H21N B12936498 9-(4-Tert-butylphenyl)acridine CAS No. 40622-03-5

9-(4-Tert-butylphenyl)acridine

Cat. No.: B12936498
CAS No.: 40622-03-5
M. Wt: 311.4 g/mol
InChI Key: IANFMESFDABWRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(tert-Butyl)phenyl)acridine typically involves the ortho-lithiation–cyclization sequence. This two-step process is convenient for synthesizing nonsymmetrically substituted acridines . The reaction conditions often involve the use of lithium reagents and cyclization agents to form the acridine core.

Industrial Production Methods: While specific industrial production methods for 9-(4-(tert-Butyl)phenyl)acridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 9-(4-(tert-Butyl)phenyl)acridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce reduced acridine compounds.

Mechanism of Action

The mechanism of action of 9-(4-(tert-Butyl)phenyl)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects.

Comparison with Similar Compounds

  • 9-Phenylacridine
  • 9-(2-Fluorophenyl)acridine
  • 9-(4-Chlorophenyl)acridine

Comparison: 9-(4-(tert-Butyl)phenyl)acridine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

CAS No.

40622-03-5

Molecular Formula

C23H21N

Molecular Weight

311.4 g/mol

IUPAC Name

9-(4-tert-butylphenyl)acridine

InChI

InChI=1S/C23H21N/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15H,1-3H3

InChI Key

IANFMESFDABWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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